molecular formula C25H27ClN2O3S B2820740 6-chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline CAS No. 1112363-90-2

6-chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline

Cat. No.: B2820740
CAS No.: 1112363-90-2
M. Wt: 471.01
InChI Key: CQVIVXDUHYQSTH-UHFFFAOYSA-N
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Description

6-chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique quinoline core structure, which is substituted with a chloro group, a sulfonyl group attached to an isopropylphenyl moiety, and a carbonyl group linked to a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Sulfonylation: The sulfonyl group can be introduced by reacting the chloroquinoline with a sulfonyl chloride derivative, such as 4-isopropylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    Carbonylation: The final step involves the introduction of the carbonyl group linked to the methylpiperidinyl moiety. This can be achieved through an acylation reaction using a suitable acyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), sulfonyl chlorides, acyl chlorides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

6-chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloro and sulfonyl groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Sulfonylureas: A class of compounds with sulfonyl groups, used as antidiabetic agents.

    Piperidine Derivatives: Compounds with piperidine moieties, studied for their pharmacological properties.

Uniqueness

6-chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

[6-chloro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O3S/c1-16(2)18-4-7-20(8-5-18)32(30,31)24-21-14-19(26)6-9-23(21)27-15-22(24)25(29)28-12-10-17(3)11-13-28/h4-9,14-17H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVIVXDUHYQSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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